molecular formula C15H14N4O2 B11091226 2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide

2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B11091226
M. Wt: 282.30 g/mol
InChI Key: HGSWBBBUSGWOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and materials science. This compound is characterized by the presence of a benzotriazole ring attached to an acetamide group, which is further substituted with a methoxyphenyl group.

Preparation Methods

The synthesis of 2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide typically involves the reaction of 1H-benzotriazole with 3-methoxyphenylacetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding acyl chloride intermediate. This intermediate is then reacted with ammonia or an amine to yield the final acetamide product. The reaction conditions often include refluxing the reaction mixture in an appropriate solvent such as dichloromethane or chloroform .

Chemical Reactions Analysis

2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The benzotriazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted benzotriazole derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The benzotriazole ring is known to interact with metal ions, which can lead to the formation of stable complexes. This property is utilized in various applications, including corrosion inhibition and metal ion chelation. Additionally, the compound’s potential biological activities are attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA interaction .

Comparison with Similar Compounds

2-(1H-benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide can be compared with other benzotriazole derivatives, such as:

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

2-(benzotriazol-1-yl)-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C15H14N4O2/c1-21-12-6-4-5-11(9-12)16-15(20)10-19-14-8-3-2-7-13(14)17-18-19/h2-9H,10H2,1H3,(H,16,20)

InChI Key

HGSWBBBUSGWOAL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CN2C3=CC=CC=C3N=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.